2-(Methoxymethyl)benzonitrile
CAS No.: 57991-54-5
Cat. No.: VC3853025
Molecular Formula: C9H9NO
Molecular Weight: 147.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 57991-54-5 |
|---|---|
| Molecular Formula | C9H9NO |
| Molecular Weight | 147.17 g/mol |
| IUPAC Name | 2-(methoxymethyl)benzonitrile |
| Standard InChI | InChI=1S/C9H9NO/c1-11-7-9-5-3-2-4-8(9)6-10/h2-5H,7H2,1H3 |
| Standard InChI Key | JMUPRKJXQQILFI-UHFFFAOYSA-N |
| SMILES | COCC1=CC=CC=C1C#N |
| Canonical SMILES | COCC1=CC=CC=C1C#N |
Introduction
Chemical Identity and Physicochemical Properties
2-(Methoxymethyl)benzonitrile belongs to the benzonitrile family, distinguished by a methoxymethyl group (-CHOCH) at the second carbon of the benzene ring. Its molecular structure confers distinct electronic and steric properties, influencing reactivity and intermolecular interactions.
Structural and Thermodynamic Data
Critical physicochemical parameters are summarized in Table 1. The compound exhibits a density of 1.05 g/cm and a boiling point of 222.5°C at standard atmospheric pressure . Its relatively high boiling point compared to simpler benzonitriles (e.g., benzonitrile: 191°C) reflects increased molecular weight and polarizability due to the methoxymethyl substituent. The flash point of 91.4°C classifies it as flammable, necessitating careful handling in industrial settings .
Table 1: Physicochemical properties of 2-(Methoxymethyl)benzonitrile
| Property | Value |
|---|---|
| Molecular formula | |
| Molecular weight | 147.174 g/mol |
| Density | 1.05 g/cm |
| Boiling point | 222.5°C at 760 mmHg |
| Flash point | 91.4°C |
| Refractive index | 1.52 |
| LogP (octanol-water) | 1.70 |
The partition coefficient (LogP) of 1.70 indicates moderate lipophilicity, suggesting favorable membrane permeability in biological systems . This property is leveraged in drug design, where balanced hydrophobicity enhances bioavailability.
Synthetic Methodologies
Industrial and laboratory-scale syntheses of 2-(Methoxymethyl)benzonitrile employ multistep routes involving functional group transformations and regioselective reactions.
Industrial Production
A patented process (U.S. Patent 6,648,923) outlines the synthesis of 2-methoxymethyl-1,4-benzenediamine derivatives via reductive amination . The sequence begins with the selective methylation of 2-hydroxymethylphenol (I-a) to yield 2-methoxymethylphenol (II-a), achieving >90% yield under optimized conditions . Subsequent nitrosation using sodium nitrite and sulfuric acid generates the quinone monoxime intermediate (III-a), which undergoes reductive amination with amines and reducing agents (e.g., NaBH) to form the target diamines .
Table 2: Key steps in the synthesis of 2-methoxymethylbenzene derivatives
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Methylation of I-a | CHI, KCO, DMF, 80°C | 92% |
| Nitrosation of II-a | NaNO, HSO, HO | 85% |
| Reductive amination | R-NH, NaBH, MeOH | 78-88% |
Laboratory-Scale Approaches
Alternative routes include the diazotization of o-anisidine followed by cyanide substitution. Reaction of the diazonium salt with lead cyanide in benzene yields 2-(Methoxymethyl)benzonitrile after steam distillation and purification. This method, though less atom-economical, remains valuable for small-scale applications requiring high purity.
Spectroscopic Characterization
Advanced analytical techniques confirm the structural integrity and purity of synthesized batches.
Nuclear Magnetic Resonance (NMR) Spectroscopy
H NMR (CDCl, 400 MHz) exhibits characteristic signals:
C NMR data further corroborate the structure, with a nitrile carbon at δ 118.9 ppm and methoxy carbon at δ 56.2 ppm .
Infrared (IR) Spectroscopy
Key IR absorptions include:
Applications in Medicinal Chemistry
Emerging research highlights the compound’s utility as a pharmacophore in adenosine receptor (AR) antagonists.
Dual A2A_{2A}2A/A2B_{2B}2B Antagonists
Structural analogs of 2-(Methoxymethyl)benzonitrile, such as triazole-pyrimidine-methylbenzonitrile hybrids, exhibit nanomolar potency against A and A receptors . Compound 7i (derived from this scaffold) demonstrates an IC of 14.12 nM against A AR and enhances IL-2 production in T-cells, surpassing the efficacy of clinical candidate AB928 . Molecular docking studies attribute this activity to hydrophobic interactions with residues Tyr and Leu in the receptor binding pocket .
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